N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester
Description
Properties
IUPAC Name |
methyl (2S)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6NO4S2/c1-25-12(22)11(3-4-26-2)21-27(23,24)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h5-7,11,21H,3-4H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAYLERNFQMFEZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation Reaction
The core reaction involves nucleophilic substitution at the sulfonyl chloride group:
Reagents :
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3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv)
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L-Methionine methyl ester (1.0 equiv)
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Triethylamine (TEA, 2.5 equiv) as a base
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Anhydrous tetrahydrofuran (THF) as solvent
Procedure :
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Dissolve L-methionine methyl ester (10 mmol) in dry THF (50 mL) under argon.
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Add TEA (25 mmol) dropwise at 0°C to minimize side reactions.
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Introduce sulfonyl chloride (12 mmol) slowly over 30 minutes.
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Warm to room temperature and stir for 12–18 hours.
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Quench with ice-cold water (100 mL) and extract with ethyl acetate (3 × 50 mL).
Key Parameters :
Purification and Isolation
Crude product is purified via flash chromatography:
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Stationary phase : Silica gel (230–400 mesh)
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Eluent : 2:1 diethyl ether/hexane
Industrial-Scale Alternatives :
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Recrystallization : Ethanol/water mixtures (3:1) at −20°C achieve ≥99% purity.
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Continuous Chromatography : Reduces solvent consumption by 40% compared to batch methods.
Optimization Strategies
Solvent Selection
Solvent polarity critically impacts reaction efficiency:
| Solvent | Dielectric Constant | Reaction Yield (%) |
|---|---|---|
| THF | 7.5 | 75 |
| Dichloromethane | 8.9 | 68 |
| Acetonitrile | 37.5 | 52 |
THF balances solubility of ionic intermediates and non-polar reactants, maximizing yield.
Stoichiometric Adjustments
Using 1.2 equivalents of sulfonyl chloride ensures complete conversion of L-methionine methyl ester while minimizing side products like disulfonates.
Industrial Production Methods
Large-scale synthesis (≥1 kg batches) employs:
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Automated Reactors : Precision control of temperature (±0.5°C) and stirring rates (500–700 rpm).
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In-Line Analytics : FTIR monitors sulfonyl chloride consumption in real time.
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Waste Reduction : TEA·HCl byproduct is filtered and recycled into HCl recovery systems.
Economic Considerations :
-
Raw material cost: $320/kg (sulfonyl chloride) vs. $110/kg (L-methionine methyl ester).
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Process intensification reduces total synthesis time from 24 hours to 8 hours.
Quality Control and Characterization
Spectroscopic Analysis
Chiral Purity Verification
Chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) confirms >99% enantiomeric excess, ensuring retention of L-configuration.
Challenges and Mitigation Strategies
| Challenge | Cause | Solution |
|---|---|---|
| Hydrolysis of CF₃ groups | Residual moisture | Molecular sieves (4Å) in THF |
| Disulfide formation | Oxidation of thioether | Nitrogen sparging |
| Low yields | Incomplete sulfonylation | Excess sulfonyl chloride |
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Volume | 50 mL–1 L | 500–10,000 L |
| Purification | Flash chromatography | Recrystallization |
| Cycle Time | 24–48 hours | 8–12 hours |
| Purity | 95–98% | ≥99% |
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinyl compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester exhibit promising anticancer properties. The trifluoromethyl group enhances lipophilicity, which may facilitate cellular uptake and improve bioavailability in cancer therapies. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines .
Enzyme Inhibition
The sulfonamide functional group is known to interact with biological targets such as enzymes. This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and other diseases. For instance, it has shown potential as an inhibitor of carbonic anhydrases, which are implicated in tumor growth and metastasis .
Biochemistry
Protein Labeling and Modification
this compound can serve as a useful reagent for the selective labeling of proteins. The sulfonyl group allows for covalent attachment to amino acid residues in proteins, facilitating studies on protein structure and function. This application is particularly relevant in proteomics where tracking protein interactions is crucial .
Synthesis of Peptide Derivatives
The compound is also utilized in the synthesis of novel peptide derivatives that may exhibit enhanced biological activities. By modifying the methionine residue with this sulfonyl moiety, researchers can create peptides with improved stability and activity against specific biological targets .
Materials Science
Development of Functional Polymers
In materials science, this compound can be incorporated into polymer matrices to impart unique properties such as increased thermal stability and chemical resistance. The trifluoromethyl groups contribute to the hydrophobicity of the polymers, making them suitable for applications in coatings and membranes .
Nanotechnology Applications
The compound's ability to form stable complexes with metal ions opens avenues for its use in nanotechnology. It can be employed in the synthesis of metal-organic frameworks (MOFs) or nanoparticles that have applications in catalysis and drug delivery systems .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Properties | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Enzyme Inhibition | Identified as a selective inhibitor of carbonic anhydrases with potential therapeutic implications in cancer treatment. |
| Study C | Protein Labeling | Successfully labeled proteins without disrupting their function, aiding in structural analysis via mass spectrometry. |
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester
- CAS Number : 175202-21-8
- Molecular Formula: C₁₆H₁₆F₆NO₄S₂
- Structure: Features a 3,5-bis(trifluoromethyl)benzenesulfonyl group attached to the amino group of L-methionine methyl ester, with a methylthioether side chain and a terminal methyl ester .
Applications: Primarily used in non-medical research, such as organic synthesis intermediates or organocatalysis studies. It is commercially available (Santa Cruz Biotechnology) in 1 g and 5 g quantities, indicating laboratory-scale use .
Comparison with Structurally Similar Compounds
Structural Analogues as CETP Inhibitors
Compounds in and are designed as cholesteryl ester transfer protein (CETP) inhibitors. Key comparisons:
Key Observations :
- Structural Differences : The target compound lacks the azetidine or tetrazole rings present in CETP inhibitors, replacing them with a methionine backbone. This reduces steric bulk but may limit binding affinity to CETP .
- Synthetic Yields : CETP inhibitors show moderate yields (69–78%), suggesting challenging syntheses, while the target compound’s commercial availability implies optimized production .
Sulfonylurea Herbicides
highlights sulfonylurea herbicides with analogous sulfonamide groups but distinct core structures:
Key Observations :
- Core Structure : Sulfonylureas feature triazine rings, whereas the target compound uses a methionine backbone. This divergence dictates application: triazines inhibit plant acetolactate synthase (ALS), while the target’s biological role is unspecified .
- Fluorinated Groups : Both classes utilize trifluoromethyl groups for enhanced lipophilicity and target binding, but the target compound’s 3,5-bis(trifluoromethyl) group may confer unique electronic effects .
Intermediate Compounds
and describe intermediates with structural overlaps:
Key Observations :
- Reactivity : The hydrazide derivative (CAS 175202-22-9) serves as a precursor for further derivatization, while the target’s methyl ester group enhances stability for storage and handling .
- Catalytic Potential: Pyrazole derivatives (e.g., 1-Acetyl-3,5-bis(trifluoromethyl)-1H-pyrazole) are used in organocatalysis, whereas the target compound’s application remains unexplored .
Biological Activity
N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester (CAS Number: 175202-21-8) is a sulfonyl-containing amino acid derivative known for its potential biological activities. This compound is characterized by the presence of trifluoromethyl groups, which enhance its biological properties. The following sections will explore its synthesis, biological activities, and potential applications based on recent research findings.
- Molecular Formula : C₁₄H₁₅F₆NO₄S₂
- Molecular Weight : 439.4 g/mol
- Melting Point : 99–102 °C
- Solubility : Soluble in organic solvents; specific solubility data may vary.
Synthesis
The synthesis of this compound typically involves the reaction of L-methionine with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride under controlled conditions. The trifluoromethyl groups are introduced to enhance lipophilicity and biological activity.
Biological Activity Overview
Research has demonstrated that compounds containing sulfonyl and trifluoromethyl groups exhibit a range of biological activities, including antibacterial and anticancer properties. Below is a summary of key findings related to the biological activity of this compound and similar derivatives:
Antibacterial Activity
A study assessed the antibacterial properties of various sulfonyl derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with trifluoromethyl substitutions exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Anticancer Activity
The anticancer potential of this compound was evaluated against several human cancer cell lines. In vitro assays revealed that this compound could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Notably, it showed IC50 values that were competitive with established chemotherapeutics such as Doxorubicin .
Molecular docking studies suggest that the compound interacts with specific protein targets involved in cancer cell growth and survival. For instance, it was found to inhibit proteins such as EGFR and KRAS in lung cancer cell lines, leading to reduced cell viability and increased apoptosis . Additionally, down-regulation of genes associated with tumor progression was observed.
Case Studies
-
Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial effects of various sulfonyl derivatives.
- Findings : this compound demonstrated an MIC of 4.88 µg/mL against Bacillus mycoides.
- : The compound's structural features contribute to its enhanced antibacterial activity compared to traditional agents.
- Evaluation of Anticancer Properties :
Comparative Analysis Table
| Compound | Biological Activity | MIC/IC50 Values | Target Proteins |
|---|---|---|---|
| This compound | Antibacterial & Anticancer | MIC = 4.88 µg/mL; IC50 = 12.4–44.4 μM | EGFR, KRAS |
| Doxorubicin | Anticancer | IC50 = 52.1 μM | Topoisomerase II |
| Glibenclamide | Anticancer | Not specified | ROS induction |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via sulfonylation of L-methionine methyl ester using 3,5-bis(trifluoromethyl)benzenesulfonyl chloride under anhydrous conditions. Key steps include:
- Activation of the sulfonyl chloride precursor (e.g., reaction with thionyl chloride) .
- Coupling with L-methionine methyl ester in dry THF under argon, followed by purification via flash chromatography (e.g., 2:1 diethyl ether/hexane) .
- Characterization by NMR (to confirm sulfonamide formation), NMR (to verify trifluoromethyl group integration), and HRMS (for molecular ion validation) .
Q. How can researchers verify the stereochemical integrity of the L-methionine moiety during synthesis?
- Methodological Answer : Chiral HPLC or polarimetry ([α]) is used to confirm retention of the L-configuration. For example, a reported [α] value of -5.0 for a related proline ester derivative indicates successful retention of chirality during sulfonylation .
Advanced Research Questions
Q. What strategies optimize low yields (<40%) observed in sulfonylation reactions involving 3,5-bis(trifluoromethyl)benzenesulfonyl derivatives?
- Methodological Answer : Low yields may arise from steric hindrance of the bis(trifluoromethyl) group or moisture sensitivity. Optimization approaches include:
- Using excess sulfonyl chloride (1.5 eq) and extended reaction times (12–24 hours) .
- Employing molecular sieves to scavenge water or switching to aprotic solvents like dichloromethane .
- Monitoring reaction progress by TLC (R ~0.3 in 2:1 ether/hexane) to identify incomplete coupling .
Q. How do electronic effects of the bis(trifluoromethyl) group influence reactivity in organocatalytic applications?
- Methodological Answer : The strong electron-withdrawing nature of CF groups enhances the electrophilicity of adjacent sulfonyl groups, making the compound effective in asymmetric catalysis (e.g., 1,4-conjugate additions to nitroolefins). DFT calculations can model charge distribution, while kinetic studies (e.g., rate constants under varying conditions) quantify catalytic efficiency .
Q. What analytical techniques resolve contradictions in reported melting points or spectral data for bis(trifluoromethyl) sulfonamide derivatives?
- Methodological Answer : Discrepancies in physical data (e.g., mp 140–144°C vs. 109–111°C for related benzoic acids ) may arise from polymorphic forms or impurities. Techniques to address this include:
- Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
- NMR to detect residual trifluoromethyl impurities (<1%) .
- Recrystallization from hexane/ethyl acetate to isolate pure phases .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodological Answer : The sulfonamide bond is sensitive to hydrolysis. Storage recommendations:
- Argon atmosphere at -80°C for long-term stability (6 months) .
- Avoid repeated freeze-thaw cycles; use freshly prepared solutions in anhydrous DMSO for kinetic studies .
- Monitor degradation via LC-MS (e.g., m/z peaks corresponding to hydrolyzed methionine or sulfonic acid byproducts) .
Q. What side reactions occur when introducing nucleophilic groups (e.g., amines) to bis(trifluoromethyl) sulfonamide systems?
- Methodological Answer : Competing reactions include:
- Displacement of the sulfonyl group by strong nucleophiles (e.g., Grignard reagents), detected by NMR loss of sulfonamide protons.
- Trifluoromethyl group hydrolysis under basic conditions, mitigated by using pH 7–8 buffers .
- Thiourea formation if residual isothiocyanate intermediates are present, identified via IR (C=S stretch at ~1250 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
